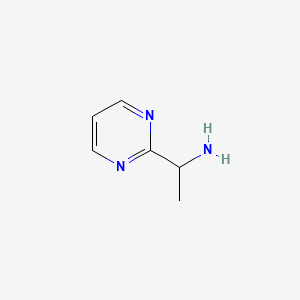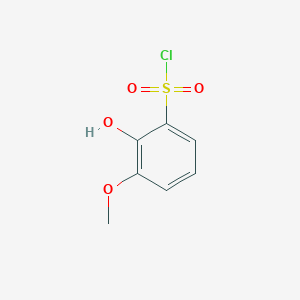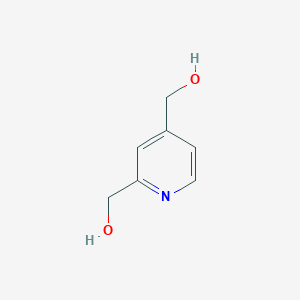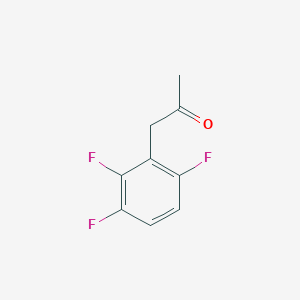
1-(Pyrimidin-2-yl)ethanamine
概要
説明
1-(Pyrimidin-2-yl)ethanamine is an organic compound that features a pyrimidine ring attached to an ethanamine group.
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets due to their structural similarity to natural nucleotides .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
For instance, they are involved in the synthesis of DNA and RNA, regulation of enzymatic reactions, and serve as a source of energy .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, suggesting that they may influence cellular processes such as collagen synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
生化学分析
Biochemical Properties
1-(Pyrimidin-2-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction is crucial for the stabilization of collagen triple helices, which are essential for the structural integrity of connective tissues. Additionally, this compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, indicating its potential role in anti-fibrotic activities .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have anti-inflammatory and anticancer properties, affecting cell proliferation and apoptosis . In particular, this compound has demonstrated significant antiproliferative activity against HeLa and HepG2 cell lines, indicating its potential as an anticancer agent . Furthermore, it has been shown to modulate cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of collagen prolyl 4-hydroxylases, leading to a decrease in collagen synthesis . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the hydroxylation of proline residues . Additionally, this compound has been shown to downregulate the expression of COL1A1 gene, further contributing to its anti-fibrotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been studied in vitro, where it has been shown to maintain its anti-fibrotic activity over extended periods . The degradation of this compound in laboratory settings has not been extensively studied, but its stability suggests that it remains active for a considerable duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anti-fibrotic and anti-inflammatory activities without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is crucial for the synthesis of nucleotides, which are essential for DNA and RNA synthesis . The compound interacts with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase, which plays a key role in the de novo synthesis of pyrimidines . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications play a crucial role in determining the compound’s subcellular localization and its subsequent effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with ethanamine in the presence of a reducing agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include pyrimidine-2-carboxylic acids, pyrimidine-2-alcohols, and various substituted pyrimidine derivatives .
科学的研究の応用
1-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of new pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Pyrimidine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Pyrimidine-2-alcohol: Studied for its potential biological activities.
Uniqueness: 1-(Pyrimidin-2-yl)ethanamine stands out due to its unique combination of a pyrimidine ring and an ethanamine group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-pyrimidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717779 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-24-5 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)







![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)




